molecular formula C16H27N3O B6805646 N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide

N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide

Cat. No.: B6805646
M. Wt: 277.40 g/mol
InChI Key: HXMYPMFPPIKHPM-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide: is a complex organic compound featuring a bicyclic structure.

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c20-14(18-11-15-3-1-13(9-15)2-4-15)19-8-6-16(12-19)5-7-17-10-16/h13,17H,1-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMYPMFPPIKHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CNC(=O)N3CCC4(C3)CCNC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bicyclo[221]heptanylmethyl)-2,7-diazaspiro[44]nonane-2-carboxamide typically involves multi-step organic reactionsThis process often involves the use of specific reagents and catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the scaling up of the synthesis process using industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide is studied for its interactions with various biological targets, including enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential as a selective antagonist for chemokine receptors, which are involved in inflammatory responses and cancer metastasis. This makes it a promising candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can inhibit their activity, thereby modulating biological processes like inflammation and cancer cell migration . The pathways involved in these effects include the inhibition of signal transduction pathways that are activated by chemokines .

Comparison with Similar Compounds

Uniqueness: N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide is unique due to its specific bicyclic structure, which provides high selectivity and potency as a chemokine receptor antagonist. This structural uniqueness contributes to its stability and efficacy in biological systems .

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